Phenylserine, 3,4-dibenzyloxy-

描述

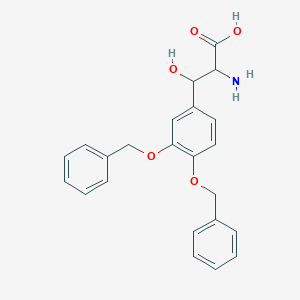

Phenylserine, 3,4-dibenzyloxy- is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.

The exact mass of the compound Phenylserine, 3,4-dibenzyloxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenylserine, 3,4-dibenzyloxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylserine, 3,4-dibenzyloxy- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

Phenylserine, 3,4-dibenzyloxy- serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new compounds with desired properties. The compound can undergo oxidation, reduction, and substitution reactions, facilitating the creation of derivatives with varied functionalities.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts benzyloxy groups to aldehydes or acids | Potassium permanganate, Chromium trioxide |

| Reduction | Removes benzyloxy groups to yield phenylserine | Lithium aluminum hydride, Hydrogen gas with palladium catalyst |

| Substitution | Replaces benzyloxy groups with other functional groups | Amines or thiols in presence of a base |

Biological Research

Role in Enzyme-Catalyzed Reactions

In biological research, Phenylserine, 3,4-dibenzyloxy- is studied for its potential role in metabolic pathways and enzyme-catalyzed reactions. Its structural features may influence its interaction with enzymes and receptors, making it a candidate for investigating enzyme inhibition or activation mechanisms.

Pharmaceutical Applications

Therapeutic Potential

The compound is being explored for its therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents. Its ability to modify biological activity through structural changes makes it valuable in drug development processes.

Industrial Applications

Production of Fine Chemicals

In industry, Phenylserine, 3,4-dibenzyloxy- is utilized as an intermediate in the production of fine chemicals. Its versatility allows it to be used in various synthetic pathways to create commercially valuable products.

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of Phenylserine derivatives using continuous flow reactors demonstrated significant improvements in yield and reaction efficiency compared to traditional batch methods. The use of immobilized enzymes was also highlighted as a method to enhance selectivity in reactions involving this compound.

Research assessing the biological activity of Phenylserine derivatives indicated potential applications in modulating metabolic pathways associated with certain diseases. The study employed various assays to evaluate the compound's effect on enzyme activity and cellular processes.

化学反应分析

Reaction Optimization and Catalysis

The use of a phase transfer catalyst (PTC) significantly enhances reaction efficiency:

-

Catalyst Role : Facilitates the transfer of glycine’s alkali salt into the organic phase, promoting condensation with the aldehyde.

-

Solvent Impact : Dichloroethane improves benzaldehyde solubility and prevents mixture solidification, enabling continuous stirring.

Table 1: Reaction Performance with Varied Catalysts and Solvents

| Parameter | Value/Description |

|---|---|

| Yield | 62.8% (based on glycine) |

| Melting Point | 178–180°C (decomposition) |

| Purity (HPLC) | >90% |

| Organic Solvent | Dichloroethane |

| Phase Transfer Agent | Trioctyl methyl ammonium chloride |

Hydrolysis and Product Isolation

The intermediate N-benzylidene-β-phenylserine undergoes acid hydrolysis to yield the final product:

-

Acid Treatment : Hydrochloric acid is added to the reaction mixture, hydrolyzing the N-benzylidene group and dissolving the product as a mineral acid salt in the aqueous layer.

-

Neutralization : The aqueous layer is neutralized with sodium hydroxide (pH 6), precipitating crystalline 3,4-dibenzyloxy-phenylserine.

-

Isolation : Crystals are filtered, washed with cold water, and dried under reduced pressure .

Physicochemical Characterization

-

Thermal Analysis : Differential scanning calorimetry (DSC) confirms one molecule of water of crystallization.

-

Spectroscopic Data :

Comparative Analysis with Analogous Derivatives

Reactions with substituted benzaldehydes show that electron-donating groups (e.g., benzyloxy) reduce steric hindrance, improving yields compared to electron-withdrawing substituents. For example:

-

3,4-Dibenzyloxy-phenylserine : 62.8% yield

-

p-Chlorophenylserine : 84.5% yield

-

m-Phenoxyphenylserine : 77.6% yield

The lower yield of 3,4-dibenzyloxy-phenylserine is attributed to steric effects from the bulky benzyloxy groups .

属性

IUPAC Name |

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17/h1-13,21-22,25H,14-15,24H2,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLRNTMXOXBIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20990752 | |

| Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70561-66-9, 70543-77-0 | |

| Record name | NSC90323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC17153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Benzyl-3-(benzyloxy)-beta-hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20990752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。